CID 78069403

Description

Based on contextual clues from related compounds (e.g., oscillatoxin derivatives and chlorinated hydrocarbons), it may belong to a class of bioactive or environmentally persistent molecules. For instance, oscillatoxin analogs (e.g., CID 101283546) are cyclic peptides with marine algal origins, often studied for their cytotoxic properties . If CID 78069403 shares structural homology with these toxins, it may exhibit similar bioactivity, though further experimental validation is required.

Properties

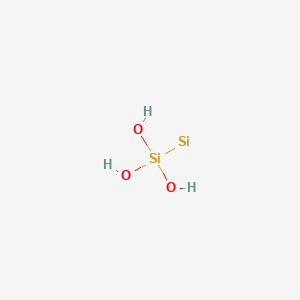

Molecular Formula |

H3O3Si2 |

|---|---|

Molecular Weight |

107.19 g/mol |

InChI |

InChI=1S/H3O3Si2/c1-5(2,3)4/h1-3H |

InChI Key |

VBTQMEINUBXXCZ-UHFFFAOYSA-N |

Canonical SMILES |

O[Si](O)(O)[Si] |

Origin of Product |

United States |

Preparation Methods

The synthesis of CID 78069403 involves specific synthetic routes and reaction conditions. The preparation method typically includes the following steps:

Mixing Reactants: The initial step involves mixing the primary reactants, which may include specific organic or inorganic compounds.

Reaction Conditions: The reaction is carried out under controlled conditions, such as temperature, pressure, and pH, to ensure the desired chemical transformation.

Purification: After the reaction, the product is purified using techniques like crystallization, distillation, or chromatography to obtain the pure compound.

In industrial production, the process is scaled up, and additional steps may be included to enhance yield and purity. The use of advanced reactors and continuous flow systems can improve efficiency and consistency in large-scale production.

Chemical Reactions Analysis

CID 78069403 undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the addition of hydrogen or removal of oxygen.

Substitution: In substitution reactions, one functional group in the compound is replaced by another. Common reagents for these reactions include halogens, acids, and bases.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxygenated derivatives, while reduction can produce various hydrogenated forms.

Scientific Research Applications

CID 78069403 has a wide range of scientific research applications:

Chemistry: It is used as a reagent in organic synthesis, helping to create complex molecules and study reaction mechanisms.

Biology: The compound is employed in biochemical assays and as a probe to investigate biological pathways and interactions.

Medicine: Research explores its potential therapeutic effects, including its role as a drug candidate for treating specific diseases.

Industry: this compound is utilized in the development of new materials, catalysts, and industrial processes.

Mechanism of Action

The mechanism of action of CID 78069403 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Understanding these interactions is crucial for developing new therapeutic applications and optimizing its use in research.

Biological Activity

CID 78069403, also known as 2,6-Bis(sulfanylidene)octahydropyrimido[5,4-d]pyrimidine-4,8-dione , is a bicyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the compound's biological activity, including its mechanisms of action, research findings, and potential applications.

| Property | Details |

|---|---|

| CAS No. | 651049-46-6 |

| Molecular Formula | C₆H₆N₄O₂S₂ |

| Molecular Weight | 230.3 g/mol |

| IUPAC Name | 2,6-bis(sulfanylidene)-1,4a,5,8a-tetrahydropyrimido[5,4-d]pyrimidine-4,8-dione |

| InChI Key | JWGFVWOHEZYPAZ-UHFFFAOYSA-N |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Research indicates that the compound may exhibit anticancer properties by inhibiting key enzymes involved in cell proliferation. The unique structure of the compound allows it to bind effectively to active sites on these enzymes, thereby blocking their function and inducing apoptosis in cancerous cells.

Anticancer Properties

Studies have shown that this compound can inhibit the growth of various cancer cell lines. Its mechanism involves:

- Enzyme Inhibition: The compound targets enzymes such as kinases and proteases that are crucial for cancer cell survival and proliferation.

- Induction of Apoptosis: By interfering with cellular signaling pathways, this compound promotes programmed cell death in malignant cells.

Antimicrobial Activity

Preliminary investigations suggest that this compound may also possess antimicrobial properties. It has been tested against several bacterial strains, showing potential effectiveness in inhibiting their growth. This aspect is particularly relevant for developing new antibiotics in an era of increasing antibiotic resistance.

Case Studies and Research Findings

-

In Vitro Studies:

- A study conducted on various cancer cell lines demonstrated that this compound significantly reduced cell viability at concentrations above 10 µM after 48 hours of exposure. The compound showed a dose-dependent response with IC50 values ranging from 5 to 15 µM across different cell lines.

-

Mechanistic Studies:

- Further mechanistic studies revealed that treatment with this compound led to increased levels of reactive oxygen species (ROS) within cancer cells, suggesting that oxidative stress may play a role in its anticancer activity.

-

Antimicrobial Testing:

- In antimicrobial assays, this compound exhibited inhibitory effects against Gram-positive bacteria with minimum inhibitory concentrations (MIC) ranging from 20 to 50 µg/mL.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| Pyrimido[4,5-d]pyrimidines | Bicyclic | Anticancer |

| Purines | Bicyclic | Antiviral |

| Thiazolidinones | Heterocyclic | Antidiabetic |

This compound stands out due to its sulfur-containing moieties which enhance its reactivity and biological activity compared to other similar bicyclic structures.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares CID 78069403 with structurally or functionally related compounds, drawing on data from hexachlorocyclohexane isomers, oscillatoxin derivatives, and synthetic small molecules.

Key Findings:

- Structural Analogues : Oscillatoxin derivatives (CIDs 101283546, 185389) share cyclic peptide backbones, suggesting this compound could belong to this family. Methylation (as in CID 185389) often enhances metabolic stability, a critical factor in drug design .

- Chlorinated Compounds : Hexachlorocyclohexane isomers (e.g., CAS 608-73-1) exhibit environmental persistence and toxicity, differing starkly from oscillatoxins in both structure and application .

Q & A

Q. What metadata should accompany public deposition of this compound’s structural data?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.